molecular formula C24H31N3O5 B14945793 Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Cat. No.: B14945793
M. Wt: 441.5 g/mol
InChI Key: AKBZNUZONBETCG-UHFFFAOYSA-N
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Description

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H31N3O5/c1-2-32-24(31)18-6-8-19(9-7-18)27-21(28)16-20(23(27)30)25-14-10-17(11-15-25)22(29)26-12-4-3-5-13-26/h6-9,17,20H,2-5,10-16H2,1H3

InChI Key

AKBZNUZONBETCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCCCC4

Origin of Product

United States

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